Triple Transporter Inhibition Profile vs. Desvenlafaxine: Quantified Dopaminergic Activity
Ansofaxine inhibits serotonin (SERT), dopamine (DAT), and norepinephrine (NET) reuptake with IC50 values of 723 nM, 491 nM, and 763 nM, respectively, demonstrating balanced triple reuptake inhibition . In contrast, its active metabolite desvenlafaxine (a dual SNRI) inhibits only SERT and NET with IC50 values of 47.3 nM and 531.3 nM, respectively, and shows weak DAT binding (62% inhibition at 100 μM) [1]. The quantified DAT inhibition by ansofaxine (IC50 = 491 nM) represents a mechanistically distinct feature not present in desvenlafaxine, providing a scientific basis for investigating dopamine-mediated effects on anhedonia and cognitive symptoms.
| Evidence Dimension | Transporter Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | SERT: 723 nM; DAT: 491 nM; NET: 763 nM |
| Comparator Or Baseline | Desvenlafaxine: SERT: 47.3 nM; NET: 531.3 nM; DAT: weak (62% inhibition at 100 μM) |
| Quantified Difference | Ansofaxine inhibits DAT with IC50 = 491 nM; desvenlafaxine has negligible DAT inhibition |
| Conditions | In vitro recombinant human transporter assays |
Why This Matters
Procurement of ansofaxine enables experiments requiring concurrent dopamine modulation, which is not achievable with desvenlafaxine or other dual SNRIs.
- [1] Deecher DC, Beyer CE, Johnston G, et al. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor. J Pharmacol Exp Ther. 2006;318(2):657-665. doi:10.1124/jpet.106.103382 View Source
